2-(2-Oxo-2-(pyridin-3-YL)ethyl)malononitrile
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Overview
Description
2-(2-Oxo-2-(pyridin-3-YL)ethyl)malononitrile is an organic compound with the molecular formula C10H7N3O. It is a nitrile derivative that features a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2-(pyridin-3-YL)ethyl)malononitrile typically involves the reaction of pyridine derivatives with malononitrile under controlled conditions. One common method includes the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . The reaction conditions often involve the use of solvents such as ethanol and catalysts like triethylamine to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-2-(pyridin-3-YL)ethyl)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include oxo derivatives, primary amines, and substituted nitriles, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals .
Scientific Research Applications
2-(2-Oxo-2-(pyridin-3-YL)ethyl)malononitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Oxo-2-(pyridin-3-YL)ethyl)malononitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. Its nitrile group and pyridine ring play crucial roles in binding to target sites and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxo-2H-chromen-3-YL)malononitrile: Similar in structure but with a chromen ring instead of pyridine.
2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-YL)acetic acid: Contains an imidazo[1,2-a]pyridine ring, offering different reactivity and applications.
2-(2-Oxo-2-(pyridin-4-YL)ethyl)malononitrile: Similar structure with the pyridine ring at a different position.
Uniqueness
2-(2-Oxo-2-(pyridin-3-YL)ethyl)malononitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted synthesis and research applications .
Properties
Molecular Formula |
C10H7N3O |
---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-(2-oxo-2-pyridin-3-ylethyl)propanedinitrile |
InChI |
InChI=1S/C10H7N3O/c11-5-8(6-12)4-10(14)9-2-1-3-13-7-9/h1-3,7-8H,4H2 |
InChI Key |
DPYPBQBTHOZFNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CC(C#N)C#N |
Origin of Product |
United States |
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